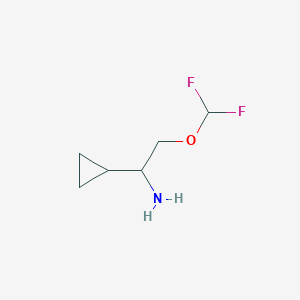
2-(3-Methoxy-2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring attached to a methoxy-substituted methylphenyl group.
Métodos De Preparación
The synthesis of 2-(3-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrrolidine ring. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
2-(3-Methoxy-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
2-(3-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The pyrrolidine ring provides structural rigidity, enhancing its interaction with biological macromolecules .
Comparación Con Compuestos Similares
2-(3-Methoxy-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
- 2-(3-Methoxyphenyl)pyrrolidine
- 2-(4-Methoxyphenyl)pyrrolidine
- 2-(4-Methoxy-3-methylphenyl)pyrrolidine
- 2-(3-Methylphenyl)pyrrolidine
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring, which can affect their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(3-methoxy-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-10(11-6-4-8-13-11)5-3-7-12(9)14-2/h3,5,7,11,13H,4,6,8H2,1-2H3 |
Clave InChI |
DJNPONATQQZRLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


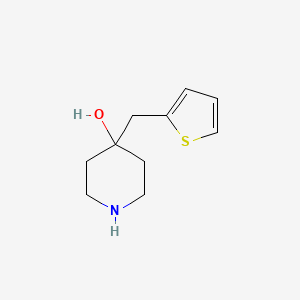
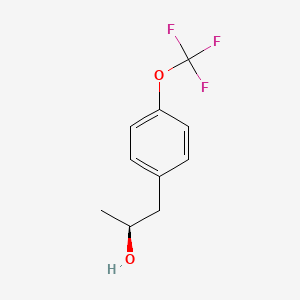
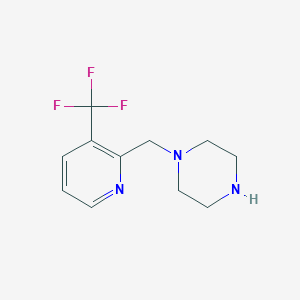
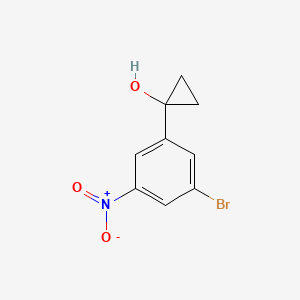
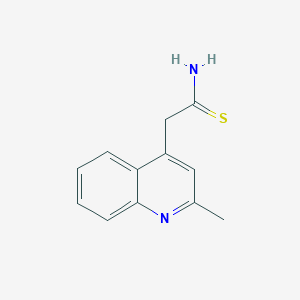
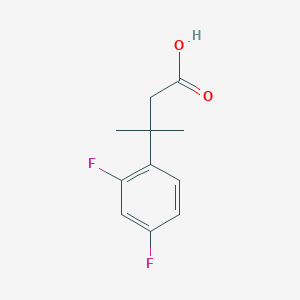
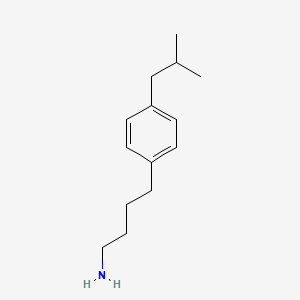
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
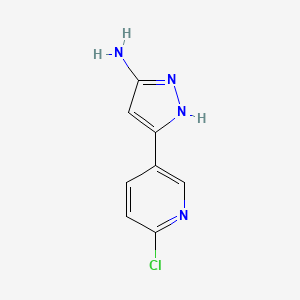
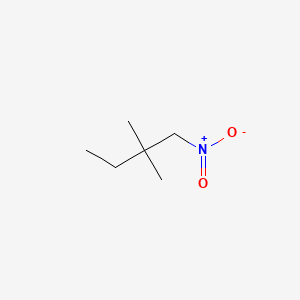
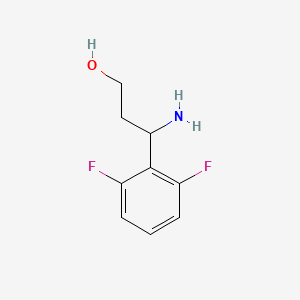
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

